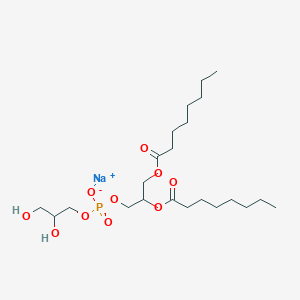
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo es un surfactante a base de carbohidratos con la fórmula molecular C18H35NO6. Es conocido por sus propiedades anfífilas, que lo hacen útil en diversas aplicaciones científicas e industriales. Este compuesto es un derivado de la glucosa, donde el grupo hidroxilo en la segunda posición es reemplazado por un grupo acetamido, y el grupo hidroxilo anomérico es sustituido por un grupo decilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo generalmente implica la glicosilación de 2-acetamido-2-desoxi-D-glucosa con decanol. La reacción es catalizada por un ácido, como ácido sulfúrico o ácido clorhídrico, bajo condiciones controladas de temperatura. La reacción procede a través de la formación de un enlace glucosídico entre el derivado de glucosa y el decanol.
Métodos de producción industrial
En entornos industriales, la producción de 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo puede involucrar el uso de métodos enzimáticos para lograr una mayor especificidad y rendimiento. Se pueden emplear enzimas como las glucosiltransferasas para catalizar la reacción de glicosilación, asegurando la formación selectiva del producto deseado. Las condiciones de reacción se optimizan para maximizar la eficiencia y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo en la porción de glucosa se pueden oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El grupo acetamido se puede reducir a un grupo amino en condiciones apropiadas.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Se emplean comúnmente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como alcóxidos o tiolatos en presencia de una base adecuada.
Principales productos formados
Oxidación: Formación de aldehídos o cetonas.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de éter o tioéter.
Aplicaciones Científicas De Investigación
El 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como surfactante en diversas reacciones químicas para mejorar la solubilidad y la estabilidad de los reactivos.
Biología: Se emplea en el estudio de las interacciones carbohidrato-proteína y como componente en medios de cultivo celular.
Medicina: Se ha investigado por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad y naturaleza anfífila.
Industria: Se utiliza en la formulación de detergentes, emulsionantes y otros agentes de limpieza.
Mecanismo De Acción
El mecanismo de acción del 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo implica su capacidad para interactuar con moléculas tanto hidrófilas como hidrófobas. Esta naturaleza anfífila le permite formar micelas en soluciones acuosas, que pueden encapsular sustancias hidrófobas. El compuesto también puede interactuar con las membranas biológicas, alterando su permeabilidad y facilitando el transporte de moléculas a través de la membrana.
Comparación Con Compuestos Similares
Compuestos similares
2-Acetamido-2-desoxi-β-D-glucopiranósido de bencilo: Estructura similar pero con un grupo bencilo en lugar de un grupo decilo.
2-Desoxi-2-acetamido-β-D-galactosa-4-sulfato: Grupo acetamido similar pero con un grupo sulfato y diferente parte de azúcar.
2-Acetamido-2-desoxi-β-D-glucopiranosil-amina: Estructura similar pero con un grupo amino en lugar de un grupo decilo.
Unicidad
El 2-Acetamido-2-desoxi-β-D-glucopiranósido de decilo es único debido a su larga cadena decílica hidrófoba, que imparte propiedades anfífilas distintas. Esto lo hace particularmente efectivo como surfactante y en aplicaciones que requieren la estabilización de compuestos hidrófobos en ambientes acuosos.
Propiedades
IUPAC Name |
N-[2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBILVFMHQNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)




![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)

